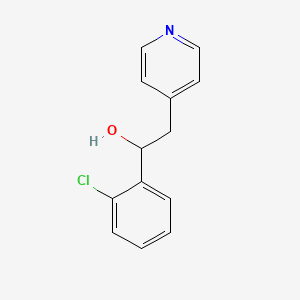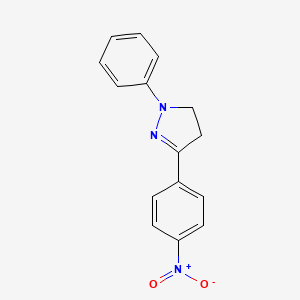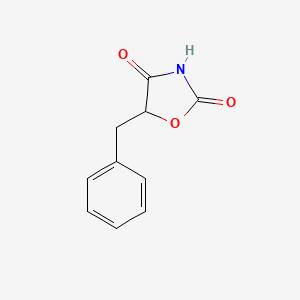![molecular formula C16H14N2O2 B14737977 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 6284-54-4](/img/structure/B14737977.png)
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-2-methylbenzylamine with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Methyl-5-amino-2H-indazole: Another isoindole derivative with similar structural features.
5-Amino-2-methylbenzoic acid methyl ester: Shares the amino and methyl substituents on the phenyl ring.
Uniqueness
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
6284-54-4 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3 |
InChIキー |
UZGFGLFLWJGPMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)

![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)



![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)





